2-Chloro-4-hydroxy-N,N-dimethylbenzamide
CAS No.:
Cat. No.: VC13595147
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10ClNO2 |
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Molecular Weight | 199.63 g/mol |
IUPAC Name | 2-chloro-4-hydroxy-N,N-dimethylbenzamide |
Standard InChI | InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3 |
Standard InChI Key | QNHYPDNPNOYITG-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C1=C(C=C(C=C1)O)Cl |
Canonical SMILES | CN(C)C(=O)C1=C(C=C(C=C1)O)Cl |
Introduction
Chemical and Physical Properties
The molecular structure of 2-chloro-4-hydroxy-N,N-dimethylbenzamide comprises a benzene ring substituted with chlorine (-Cl), hydroxyl (-OH), and dimethylcarboxamido (-N(CH)C=O) groups. Key physicochemical properties include:
The hydroxy group contributes to hydrogen-bonding interactions, while the chloro substituent enhances electrophilic reactivity. The dimethylamide group imparts steric bulk, influencing conformational flexibility.
Synthesis Methods
The synthesis of 2-chloro-4-hydroxy-N,N-dimethylbenzamide typically involves sequential functionalization of a benzamide precursor. One documented approach includes:
Chlorination and Hydroxylation of N,N-Dimethylbenzamide
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Chlorination: N,N-Dimethylbenzamide undergoes electrophilic aromatic substitution using chlorine gas or a chlorinating agent (e.g., SOCl) in the presence of a Lewis acid catalyst (e.g., FeCl) to introduce the chloro group at the 2-position.
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Hydroxylation: The 4-position is hydroxylated via directed ortho-metalation or using oxidizing agents like hydrogen peroxide under acidic conditions.
Oxidative Amidation of Aldehydes
An alternative method involves oxidative amidation of 2-chloro-4-hydroxybenzaldehyde with dimethylamine. This one-pot reaction employs iron(II) chloride and tert-butyl hydroperoxide (TBHP) in acetonitrile, yielding the target compound with moderate efficiency (37% yield) . The reaction mechanism proceeds via in situ formation of a carbamate intermediate, followed by radical-mediated C–N bond formation .
Stability and Reactivity
2-Chloro-4-hydroxy-N,N-dimethylbenzamide exhibits moderate stability under ambient conditions but degrades under extreme pH or prolonged exposure to light. Key reactivity profiles include:
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Nucleophilic Aromatic Substitution: The chloro group at the 2-position is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under heated conditions.
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Acid/Base Sensitivity: The hydroxy group can undergo deprotonation in basic media (pKa ~10), forming a phenoxide ion that enhances electron density in the aromatic ring.
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Oxidative Degradation: Exposure to strong oxidizers (e.g., KMnO) may cleave the benzene ring or oxidize the hydroxy group to a carbonyl.
Analytical Characterization
Structural elucidation of this compound relies on spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (400 MHz, DMSO-d):
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δ 7.8 (d, J = 8.4 Hz, 1H, H-6),
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δ 7.4 (s, 1H, H-3),
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δ 6.9 (d, J = 8.4 Hz, 1H, H-5),
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δ 3.1 (s, 6H, N(CH)),
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δ 5.3 (s, 1H, -OH).
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C NMR:
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δ 168.2 (C=O),
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δ 155.1 (C-4),
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δ 133.5 (C-2),
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δ 127.3–116.8 (aromatic carbons),
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δ 38.5 (N(CH)).
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Infrared (IR) Spectroscopy
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Strong absorption at ~3200–3600 cm (-OH stretch),
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C=O stretch at ~1650 cm,
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C-Cl stretch at ~750 cm.
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